

Technical Guide: Solubility Profile & Solvent Selection for 4-Bromo-5-fluoroindane

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Compound of Interest

Compound Name:	4-Bromo-5-fluoro-2,3-dihydro-1H-indene
CAS No.:	2375274-65-8
Cat. No.:	B2373187

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Executive Summary

4-Bromo-5-fluoroindane is a lipophilic, bicyclic aryl halide intermediate often utilized in medicinal chemistry for its ability to introduce conformational restriction and metabolic stability (via the fluorine atom) into drug candidates.

Unlike common reagents, specific solubility data for this isomer is rarely cataloged in public databases. This guide provides a predicted solubility profile based on chemotype analysis and a validated experimental protocol for empirical determination.

Key Takeaway: As a lipophilic molecule (Predicted LogP ~4.2), 4-Bromo-5-fluoroindane exhibits excellent solubility in non-polar and moderately polar aprotic solvents (DCM, THF, Toluene) but is effectively insoluble in water. Solvent selection should be driven by the intended application: THF/Ether for lithiation, Toluene/Dioxane for Pd-catalyzed coupling, and Heptane/Ethyl Acetate for purification.

Physicochemical Profile & Solvation Mechanics

Understanding the molecular interaction forces is the first step to accurate solvent selection.

Property	Value (Predicted)	Impact on Solubility
Molecular Formula	C ₉ H ₈ BrF	Hydrophobic hydrocarbon core.
Molecular Weight	~215.06 g/mol	Low MW facilitates dissolution.
LogP (Octanol/Water)	~4.0 – 4.5	Highly lipophilic; partitions strongly into organic phases.
H-Bond Donors	0	No capacity for H-bonding with water/alcohols.
H-Bond Acceptors	1 (Weak, F)	Very weak interaction with protic solvents.
Electronic Character	Electron-deficient ring	Soluble in electron-rich solvents (Ethers) and Aromatics.

Solvation Mechanism

The dissolution of 4-Bromo-5-fluoroindane is driven primarily by London Dispersion Forces (due to the polarizable Bromine atom) and Dipole-Dipole interactions (C-F bond).

- Best Solvents: Match the solute's polarizability (e.g., Dichloromethane, Toluene).
- Poor Solvents: Highly polar, H-bond dominant networks (e.g., Water) cannot be disrupted by the weak dipole of the indane scaffold.

Solubility Compatibility Guide

The following table categorizes solvents based on their efficiency for this specific chemotype.

Table 1: Predicted Solubility & Application Matrix

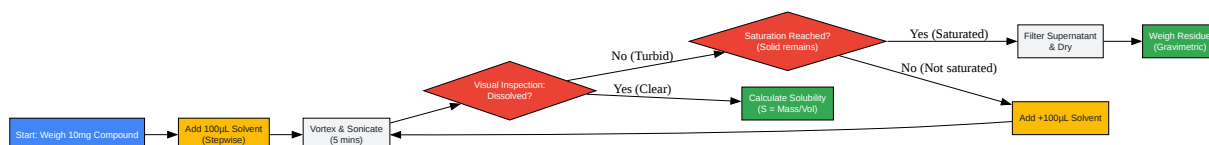
Solvent Class	Representative Solvents	Solubility Rating	Primary Application	Technical Notes
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent (>100 mg/mL)	Extraction, Workup	ideal for dissolving the compound during aqueous workups due to high density and immiscibility with water.
Ethers	THF, Diethyl Ether, MTBE	Excellent (>100 mg/mL)	Lithiation, Grignard	Critical: Use anhydrous THF for lithiation at -78°C. The oxygen lone pairs stabilize Li/Mg intermediates.
Aromatics	Toluene, Xylene	Good/Excellent (>50 mg/mL)	Cross-Coupling	High boiling point allows for thermal acceleration of Buchwald/Suzuki couplings.
Esters	Ethyl Acetate (EtOAc)	Good (>50 mg/mL)	Purification	Standard solvent for silica gel chromatography (mixed with Heptane).
Alkanes	Hexane, Heptane, Pentane	Moderate/Good	Crystallization	Solubility decreases significantly at -20°C, making this class ideal

				for recrystallization.
Polar Aprotic	DMF, DMSO, Acetonitrile	Good	Nucleophilic Sub.	High solubility, but difficult to remove. Use only when high dielectric constant is required (e.g., S_NAr).
Protic	Methanol, Ethanol, Water	Poor to Insoluble	Anti-solvent	Water solubility is negligible (<0.1 mg/mL). Alcohols can serve as anti-solvents to crash out the product.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch physical state (oil vs. low-melting solid) can vary based on purity, use this Self-Validating Protocol (SVP) to determine exact solubility for your specific lot.

Workflow Diagram



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Figure 1: Stepwise decision tree for determining saturation solubility.

Step-by-Step Methodology

Objective: Determine saturation solubility (

) in mg/mL at 25°C.

- Preparation: Accurately weigh 10.0 mg () of 4-Bromo-5-fluoroindane into a 1.5 mL HPLC vial.
- Solvent Addition: Add the target solvent in 100 µL increments ().
- Equilibration: After each addition, cap the vial and vortex for 60 seconds, followed by 5 minutes of sonication to break up crystal lattices.
- Visual Check:
 - Clear Solution: Solubility is . Stop and record as "High Solubility".
 - Turbid/Solid Remains: Continue adding solvent until clear OR proceed to Saturation Step.
- Saturation Step (For Low Solubility Solvents):
 - Add excess solid to 1 mL of solvent until a suspension forms.
 - Stir for 24 hours at 25°C.
 - Filter through a 0.45 µm PTFE syringe filter.
 - Evaporate a known volume of filtrate and weigh the residue.
- Calculation:

Application-Specific Solvent Strategy

Scenario A: Lithiation / Metal-Halogen Exchange

- Goal: Reacting 4-Bromo-5-fluoroindane with n-BuLi or t-BuLi.
- Recommended Solvent: Anhydrous THF or Diethyl Ether.
- Reasoning: The ether oxygens coordinate to the Lithium cation, stabilizing the lithiated intermediate.
- Warning: Avoid chlorinated solvents (DCM) or those with acidic protons (Alcohols), as they will quench the lithiated species immediately (Safety Hazard).

Scenario B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

- Goal: Coupling the aryl bromide with a boronic acid or amine.
- Recommended Solvent: Toluene or 1,4-Dioxane.
- Reasoning: These non-polar/moderately polar solvents allow for high reaction temperatures (>100°C) required to activate the C-Br bond, without coordinating too strongly to the Pd catalyst (which can inhibit the catalytic cycle).

Scenario C: Purification (Column Chromatography)

- Goal: Isolating the compound from impurities.
- Recommended System: Hexane / Ethyl Acetate gradient.
- Reasoning: 4-Bromo-5-fluoroindane is non-polar. It will have a high R_f value (travel fast) in pure EtOAc. Start with 100% Hexane and slowly increase EtOAc (e.g., 0-10%) to separate it from more polar byproducts.

Safety & Handling (E-E-A-T)

Hazard Identification:

- Skin/Eye Irritant: Halogenated aromatics are lipophilic and can penetrate skin barriers.
- Target Organs: Potential respiratory irritant.[1]

Handling Protocol:

- PPE: Nitrile gloves (double gloving recommended for DCM solutions), safety glasses, and lab coat.
- Ventilation: Always handle solid or solutions in a fume hood.
- Waste Disposal: Dispose of all solutions in Halogenated Organic Waste containers. Do not mix with acid waste.

References

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